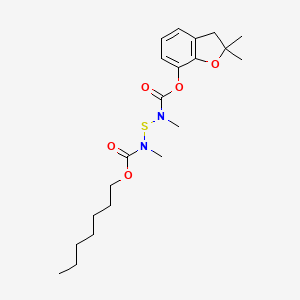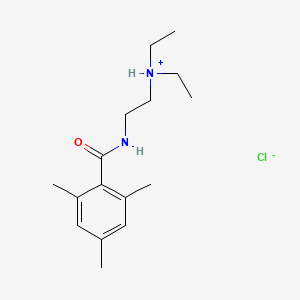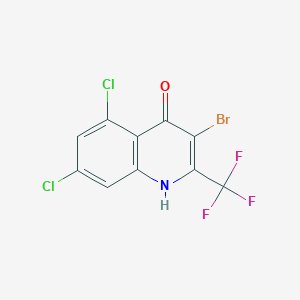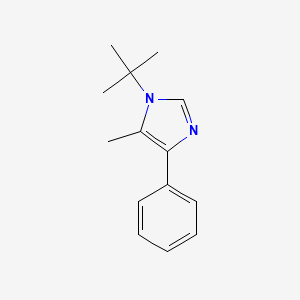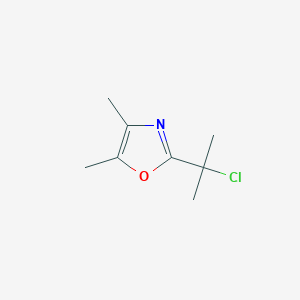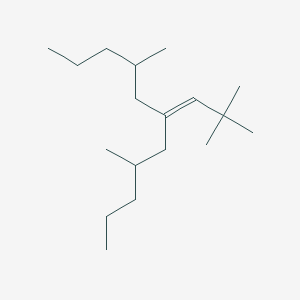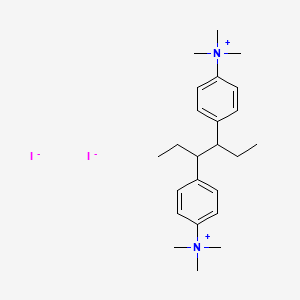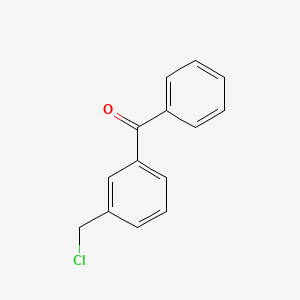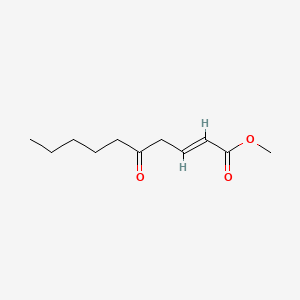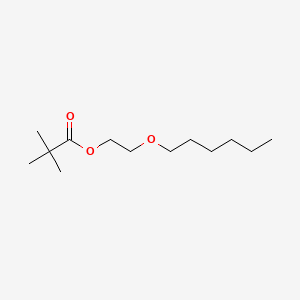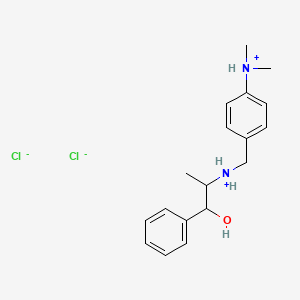![molecular formula C7H6N4O2S B13762347 3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine CAS No. 56488-29-0](/img/structure/B13762347.png)
3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylthio-1H-imidazole-4-carbaldehyde with hydrazine hydrate in the presence of a suitable oxidizing agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,5-a]pyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiviral effects. The sulfur atom may also play a role in modulating the compound’s activity by influencing its electronic properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their broad spectrum of biological activities.
Imidazo[1,5-a]pyrimidines: Structural analogs with potential therapeutic applications.
Imidazo[1,5-a]pyridines: Versatile compounds with unique optical and biological properties.
Uniqueness
3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine stands out due to its unique combination of sulfur and nitrogen atoms within the heterocyclic framework. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
56488-29-0 |
|---|---|
Fórmula molecular |
C7H6N4O2S |
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
3-methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6N4O2S/c1-14-7-9-6(11(12)13)5-4-8-2-3-10(5)7/h2-4H,1H3 |
Clave InChI |
BWRBVGWJITUUMA-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=C2N1C=CN=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


